2-Nitro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Nitro-6-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)benzaldehyde typically involves the nitration of 6-(trifluoromethyl)benzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Nitro-6-(trifluoromethyl)benzaldehyde can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-Amino-6-(trifluoromethyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitro-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry: 2-Nitro-6-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the design of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzaldehyde and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to biological targets. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- 4-Nitro-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 2-Nitro-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound in various applications.
Properties
IUPAC Name |
2-nitro-6-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-3-7(12(14)15)5(6)4-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYVQQVFJMOGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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